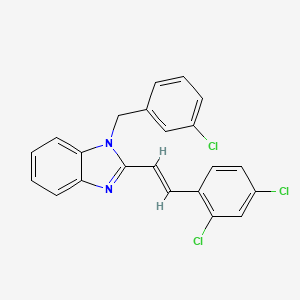

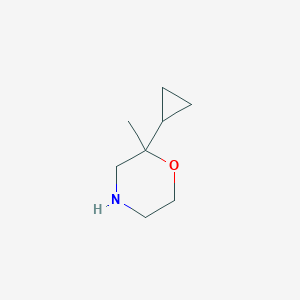

![molecular formula C21H26N4O3S B2882060 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide CAS No. 1030105-99-7](/img/structure/B2882060.png)

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

In 2006, a series of compounds with the 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl) scaffold were reported . These compounds were screened as HCV polymerase inhibitors . The structure-activity relationships (SAR) of substituents on the quinolinone ring were studied, leading to the discovery of a potent inhibitor with excellent potency in biochemical and cellular assays .Molecular Structure Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring can have many functional groups attached to it, which are responsible for its activity . For example, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .Applications De Recherche Scientifique

Toxicological Evaluation for Food and Beverage Applications

A study conducted by Arthur et al. (2015) evaluated the toxicological profile of structurally related flavors, highlighting their safety for use in food and beverage applications. The compounds exhibited minimal oxidative metabolism, with rapid elimination and no genotoxic concerns in both in vitro and in vivo assessments. The findings suggest potential applications in enhancing food flavors without adverse health effects (Arthur et al., 2015).

Synthetic Chemistry and Biological Properties

Research by Chern et al. (1991) and Ukrainets et al. (2017) has contributed to the synthetic methodologies of benzothiadiazine derivatives, offering pathways to compounds with potential diuretic and analgesic properties. These studies provide a foundation for developing new pharmaceuticals and understanding the chemical properties of benzothiadiazine-based compounds (Chern et al., 1991); (Ukrainets et al., 2017).

Pharmacological Studies

Investigations into the pharmacological effects of benzothiadiazine derivatives have shown their potential in treating various conditions. For example, Kamal et al. (2011) studied the anticancer activities of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, finding moderate to good inhibitory activity against several cancer cell lines. These findings suggest the therapeutic potential of these compounds in oncology (Kamal et al., 2011).

Pesticidal and Antimicrobial Applications

Research by Khan et al. (1995) on the pesticidal activities of benzodiazepine derivatives indicates their potential use in agricultural applications. Additionally, Dawood et al. (2005) synthesized triazole, oxa(thia)diazole, and thiadiazine derivatives, evaluating their antimicrobial efficacy. These studies highlight the diverse applications of benzothiadiazine derivatives in controlling pests and pathogens (Khan et al., 1995); (Dawood et al., 2005).

Mécanisme D'action

Target of Action

The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the HCV, making it a key target for antiviral drugs .

Mode of Action

The compound acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase . It binds to the polymerase, preventing it from synthesizing new viral RNA strands . This inhibits the replication of the virus within the host cells .

Biochemical Pathways

The compound affects the HCV replication pathway. By inhibiting the RNA-dependent RNA polymerase, it disrupts the viral replication cycle . This prevents the production of new virus particles, limiting the spread of the infection within the host .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been found to exhibit effective concentrations in the range of 16.4–59.8 μM

Result of Action

The inhibition of the HCV RNA-dependent RNA polymerase results in a significant reduction in viral replication . This leads to a decrease in the viral load within the host, alleviating the symptoms of the infection and potentially leading to the clearance of the virus .

Propriétés

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[3-(N-ethylanilino)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c1-2-25(17-9-4-3-5-10-17)16-8-15-22-21(26)14-13-20-23-18-11-6-7-12-19(18)29(27,28)24-20/h3-7,9-12H,2,8,13-16H2,1H3,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRDMEXGYYOLRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881977.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2881981.png)

![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2881983.png)

![3-methyl-N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2881984.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone](/img/structure/B2881985.png)

![2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2881988.png)

![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)

![3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2881995.png)

![2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2881996.png)